molecular formula C19H20N2O3S B2621677 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide CAS No. 1396869-94-5

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2621677
CAS No.: 1396869-94-5
M. Wt: 356.44
InChI Key: QYGXQUGUKIBKHP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a carboxamide group, and a hydroxy-methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiazole derivative with an appropriate amine in the presence of coupling agents like carbodiimides.

    Attachment of the Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzothiazole derivative is reacted with a hydroxy-methoxyphenyl derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxy-methoxyphenyl moiety can undergo oxidation to form quinones.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophilic aromatic substitution can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of advanced materials with specific optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide: can be compared with other benzothiazole derivatives like:

Uniqueness

  • This compound is unique due to the presence of the hydroxy-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring precise molecular interactions, such as enzyme inhibition and electronic device fabrication.

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-19(23,11-13-7-9-14(24-2)10-8-13)12-20-17(22)18-21-15-5-3-4-6-16(15)25-18/h3-10,23H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXQUGUKIBKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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